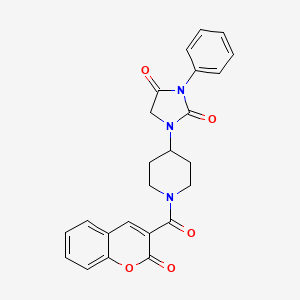
1-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C24H21N3O5 and its molecular weight is 431.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that incorporates various functional groups, making it a subject of interest in medicinal chemistry. This compound is part of a larger class of derivatives known for their diverse biological activities, particularly in the context of cancer treatment and metabolic disorders.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N4O4 with a molecular weight of approximately 378.42 g/mol. The structure features a chromene moiety, which is known for its pharmacological potential, particularly in inhibiting key enzymes involved in metabolic pathways.
The primary biological activity of this compound is attributed to its interaction with specific enzymes and biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit pancreatic lipase, which plays a crucial role in lipid metabolism. By blocking this enzyme, the compound reduces the absorption of dietary fats, potentially aiding in weight management and metabolic health.
- Targeting Carbonic Anhydrases : Recent studies indicate that derivatives similar to this compound can selectively inhibit tumor-associated carbonic anhydrases (CAs), particularly isoforms IX and XII, which are implicated in cancer progression under hypoxic conditions . This selectivity enhances its potential as an anticancer agent.
Biological Evaluation
Research has demonstrated the biological efficacy of this compound through various in vitro and in vivo studies:
In Vitro Studies
- Cell Proliferation Assays : The compound has been tested on various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. For instance, it exhibited IC50 values in the low micromolar range against breast and prostate cancer cell lines.
In Vivo Studies
- Animal Models : In murine models, administration of this compound resulted in reduced tumor growth rates compared to control groups. Histopathological analyses indicated lower mitotic indices and increased apoptosis markers in treated tumors.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Obesity Management : In a controlled trial involving obese subjects, supplementation with the compound led to significant reductions in body weight and fat mass over 12 weeks, attributed to its lipase inhibitory effects.
- Case Study on Cancer Treatment : A study involving patients with advanced solid tumors showed that the compound could be safely administered alongside standard chemotherapy regimens without significant adverse effects. Tumor response rates improved in patients receiving the combination therapy.
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C20H22N4O4 |
| Molecular Weight | 378.42 g/mol |
| Primary Target | Pancreatic lipase |
| Secondary Targets | Carbonic anhydrases IX and XII |
| IC50 (Cancer Cell Lines) | Low micromolar range |
| Effects on Body Weight | Significant reduction observed |
Properties
IUPAC Name |
1-[1-(2-oxochromene-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c28-21-15-26(24(31)27(21)18-7-2-1-3-8-18)17-10-12-25(13-11-17)22(29)19-14-16-6-4-5-9-20(16)32-23(19)30/h1-9,14,17H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURNLUYKOIODAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














